molecular formula C17H15ClN2O3 B2833685 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide CAS No. 902253-26-3

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide

Cat. No. B2833685
CAS RN: 902253-26-3
M. Wt: 330.77
InChI Key: MQWDWUFPUPGVDG-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study focused on the synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which are structurally related to the compound of interest. These derivatives were synthesized and their structures were confirmed through IR and 1H-NMR spectral data. The research aimed to explore the chemical properties and potential applications of these compounds in medicinal chemistry (Önkol et al., 2004).

Biological Activities and Potential Applications

  • Another study involved the synthesis of benzothiazole derivatives, which share a similar structural motif with the compound . These derivatives were evaluated for their anticonvulsant activities, providing insights into the potential therapeutic applications of such compounds (Amir et al., 2012).
  • Research on the synthesis and evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents revealed that certain derivatives demonstrated significant anti-inflammatory activity, indicating the potential of these compounds in developing new anti-inflammatory drugs (Shakya et al., 2015).

Pharmacophore Modeling and Drug Design

  • Studies also extended to the synthesis and pharmacological evaluation of related compounds, focusing on their potential as lead compounds for drug development. This includes the investigation of their interaction with biological targets, drug-likeness parameters, and pharmacophore modeling to better understand their therapeutic potential (Amir et al., 2012).

properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-3-2-4-13(9-11)19-16(21)7-8-20-14-10-12(18)5-6-15(14)23-17(20)22/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWDWUFPUPGVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide

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